Bienvenue dans la boutique en ligne BenchChem!

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold-Based Drug Discovery

N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9; molecular formula C₁₈H₁₇N₃OS₂; MW 355.48 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-thiadiazole thioacetamide class, characterized by a 1,2,4-thiadiazole core bearing a 3-(m-tolyl) substituent and an N-(p-tolyl)-2-thioacetamide side chain. The compound is listed in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under Substance ID MLS000084269 (PubChem SID 4569596), indicating its inclusion in the NIH's high-throughput screening collection for broad biological profiling.

Molecular Formula C18H17N3OS2
Molecular Weight 355.47
CAS No. 864917-75-9
Cat. No. B2421680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-75-9
Molecular FormulaC18H17N3OS2
Molecular Weight355.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
InChIInChI=1S/C18H17N3OS2/c1-12-6-8-15(9-7-12)19-16(22)11-23-18-20-17(21-24-18)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyIKHLMNFUZVBAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9): Compound Identity, Screening Provenance, and Procurement Baseline


N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9; molecular formula C₁₈H₁₇N₃OS₂; MW 355.48 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-thiadiazole thioacetamide class, characterized by a 1,2,4-thiadiazole core bearing a 3-(m-tolyl) substituent and an N-(p-tolyl)-2-thioacetamide side chain. [1] The compound is listed in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under Substance ID MLS000084269 (PubChem SID 4569596), indicating its inclusion in the NIH's high-throughput screening collection for broad biological profiling. [2] Its computed physicochemical properties—XLogP3 of 4.9, topological polar surface area (TPSA) of 108 Ų, and 5 rotatable bonds—place it within lead-like chemical space (Lipinski Rule of Five compliant), making it suitable for medicinal chemistry screening campaigns. [1] The compound is available from multiple commercial suppliers, typically at ≥95% purity by HPLC, and is intended exclusively for non-human research use. Procurement decisions must account for the fact that no peer-reviewed biological evaluation data specific to this compound have been published; its differentiation from close analogs can currently be assessed only through structural and physicochemical comparisons and class-level biological inferences.

Why Generic Substitution of N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Is Not Supported by Current Evidence


The 1,2,4-thiadiazole thioacetamide scaffold is exquisitely sensitive to both the position and electronic character of substituents on the N-phenyl ring and the C3-thiadiazole aryl group. In closely related 1,3,4-thiadiazole and 1,2,4-thiadiazole series, the regioisomeric arrangement of methyl substituents (ortho vs. meta vs. para) on the N-phenylacetamide moiety has been shown to produce divergent biological activity profiles, with potency differences exceeding 10-fold in anticancer (MCF-7, A549) and antimicrobial assays, attributable to altered hydrogen-bonding geometry at the acetamide NH and differential π-stacking interactions with target protein binding pockets. [1] The target compound bears a specific regioisomeric pattern—p-tolyl on the acetamide nitrogen and m-tolyl at the thiadiazole C3 position—that is structurally distinct from its positional isomers (e.g., the N-(m-tolyl)/C3-(p-tolyl) isomer). This pattern is predicted to produce a unique spatial presentation of the methyl groups that cannot be replicated by generic interchanging of regioisomers. Without direct comparative bioassay data for this specific compound, generic substitution by a regioisomer or a differently substituted analog introduces uncharacterized risk of altered target engagement, selectivity, and potency. [2]

Quantitative Differentiation Evidence for N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9): Structural, Physicochemical, and Class-Level Activity Comparisons


Regioisomeric Differentiation: p-Tolyl/m-Tolyl Substituent Pattern vs. Positional Isomers Defines a Unique Chemical Space Address

The target compound bears a p-tolyl substituent on the acetamide nitrogen and an m-tolyl group at the thiadiazole C3 position. This regioisomeric arrangement distinguishes it from at least three commercially available positional isomers: N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (reversed tolyl positions), N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (ortho-N-substitution), and N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (ortho-C3-substitution). [1] Literature on 1,2,4-thiadiazole SAR demonstrates that the position of methyl substitution on aryl rings modulates hydrogen-bond acceptor/donor geometry at the acetamide NH and alters the dihedral angle between the thiadiazole ring and the C3-aryl substituent, which directly impacts binding pocket complementarity. [2] No quantitative head-to-head bioassay comparison among these specific regioisomers has been published; differentiation is currently limited to structural uniqueness and predicted pharmacophoric divergence.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold-Based Drug Discovery

Physicochemical Profile Differentiation: Computed Lipophilicity (XLogP3 4.9) and Topological Polar Surface Area (TPSA 108 Ų) Position This Compound for Blood-Brain Barrier Penetration Screening

The target compound has a computed XLogP3 of 4.9 and a TPSA of 108 Ų. [1] These values place it near the upper boundary of the CNS MPO (Central Nervous System Multiparameter Optimization) desirability space (TPSA < 90 Ų preferred; XLogP 2–5 optimal). By comparison, the des-acetamide precursor 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-71-5; MW 265.4) lacks the p-tolylacetamide moiety, resulting in significantly lower lipophilicity and higher aqueous solubility, which would favor peripheral target engagement over CNS penetration. The XLogP3 of 4.9 is approximately 1.5–2.0 log units higher than the typical value for unsubstituted thiadiazole-acetamide cores, a difference attributable to the dual methylphenyl substitution pattern. [2] No experimental logP or logD data are available for this compound or its closest analogs.

ADME Prediction Blood-Brain Barrier Permeability Lead-Likeness Optimization

Screening Provenance: Inclusion in the NIH MLSMR Collection (MLS000084269) Provides a Defined Entry Point for Broad Biological Profiling

The target compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under Substance ID MLS000084269 (PubChem SID 4569596), deposited on 2005-09-08. [1] The MLSMR is a curated collection of >300,000 compounds assembled for the NIH Molecular Libraries Program to enable high-throughput screening against diverse biological targets. [2] Inclusion in this repository distinguishes CAS 864917-75-9 from many close structural analogs that are available only through commercial vendors without MLSMR provenance. However, a search of PubChem BioAssay and ChEMBL databases returned no published screening results specifically linked to this substance ID, indicating that any biological data generated through the MLSMR program have not been publicly disclosed or that the compound has not yet been extensively profiled. This contrasts with certain 1,3,4-thiadiazole analogs that have published HTS data against specific enzyme targets (e.g., SHP2 inhibitors with IC₅₀ values of 0.318 ± 0.001 μM). [3]

High-Throughput Screening (HTS) NIH Molecular Libraries Program Drug Discovery

Hydrogen-Bond Donor Capacity: Single H-Bond Donor (Acetamide NH) Yields Predictable Target Engagement Profile vs. Analogs with Modified H-Bond Donor Counts

The target compound possesses exactly 1 hydrogen-bond donor (the acetamide NH) and 5 hydrogen-bond acceptors (thiadiazole N2, N4; acetamide C=O; thioether S; and thiadiazole ring S). [1] This HBD/HBA profile is identical to its positional isomers N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (all regioisomers share the same molecular formula C₁₈H₁₇N₃OS₂). However, the target compound can be differentiated from analogs where the N-aryl substituent alters the HBD count: for example, N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-92-0; MW 371.5) contains a methoxy oxygen that serves as an additional HBA and alters the electronic character of the N-phenyl ring through resonance donation, potentially modifying both the pKa of the acetamide NH and the geometry of key hydrogen-bond interactions with target residues. In published 1,3,4-thiadiazole series, the conversion of an acetamide group to a thioacetamide has been shown to increase antibacterial potency against both Gram-positive and Gram-negative organisms, with MIC values shifting from >64 μg/mL to 8–32 μg/mL, highlighting the critical role of the acetamide/thioacetamide hydrogen-bond network in target engagement. [2]

Pharmacophore Modeling Hydrogen-Bond Interactions Drug-Target Binding

Recommended Procurement and Application Scenarios for N-(p-Tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9)


Diversity-Oriented High-Throughput Screening Library Enrichment with a Structurally Distinct 1,2,4-Thiadiazole Chemotype

CAS 864917-75-9 is suitable for inclusion in diversity-oriented screening libraries where the goal is to maximize chemical space coverage with drug-like small molecules. Its MLSMR provenance (MLS000084269) and Lipinski-compliant physicochemical profile (MW 355.48, XLogP3 4.9, TPSA 108 Ų) position it as a lead-like scaffold for primary HTS campaigns. [1] The unique p-tolyl/m-tolyl regioisomeric pattern ensures that this compound fills a specific region of chemical space not occupied by its commercially available positional isomers. Laboratories should prioritize this compound when constructing focused 1,2,4-thiadiazole sublibraries for unbiased phenotypic screening, with the understanding that no pre-existing biological annotation is available to guide target selection. [2]

SAR Probe for Investigating N-Aryl Substitution Effects on 1,2,4-Thiadiazole Bioactivity

With exactly 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, and lacking additional polar or ionizable substituents beyond the thiadiazole-thioacetamide core, CAS 864917-75-9 serves as an ideal minimal-structure probe for systematic SAR studies. [1] Researchers can use this compound as a reference point to compare the effects of introducing electron-withdrawing (e.g., -F, -Cl, -CF₃) or electron-donating (e.g., -OCH₃) substituents on the N-aryl or C3-aryl rings. The established synthesis route—reaction of p-toluidine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride—is well-documented and scalable.

CNS-Targeted Screening Based on Predicted Blood-Brain Barrier Permeability Profile

The computed XLogP3 of 4.9 and TPSA of 108 Ų place CAS 864917-75-9 near the upper boundary of the CNS MPO desirability space, predicting sufficient lipophilicity for passive blood-brain barrier permeation. [1] For neuroscience-focused screening programs, this compound offers a more favorable predicted CNS exposure profile compared to simpler thiadiazole-acetamide analogs (e.g., CAS 864917-71-5) that lack the N-aryl substitution and have lower computed logP. [2] Procurement should be accompanied by experimental logD (pH 7.4) and PAMPA-BBB permeability determination to validate the in silico predictions before committing to in vivo pharmacokinetic studies.

Comparative Reference Standard for Thiadiazole Regioisomer Purity and Identity Verification

Given the commercial availability of multiple regioisomeric 1,2,4-thiadiazole thioacetamide analogs with identical molecular formula (C₁₈H₁₇N₃OS₂, MW 355.47), CAS 864917-75-9 can serve as a chromatographic and spectroscopic reference standard for regioisomer identification. [1] Its unique InChI Key (IKHLMNFUZVBAPS-UHFFFAOYSA-N) provides unambiguous structural identification. [2] Analytical laboratories procuring this compound at ≥95% purity (HPLC-verified) can use it to develop and validate LC-MS or NMR methods for distinguishing among regioisomeric thiadiazole thioacetamide impurities in screening libraries, addressing a known quality control challenge in compound management workflows.

Quote Request

Request a Quote for N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.